Fmoc-lys(fmoc)-opfp Fmoc-lys(fmoc)-opfp
Brand Name: Vulcanchem
CAS No.: 132990-14-8
VCID: VC0557345
InChI: InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Molecular Formula: C42H33F5N2O6
Molecular Weight: 756.73

Fmoc-lys(fmoc)-opfp

CAS No.: 132990-14-8

Cat. No.: VC0557345

Molecular Formula: C42H33F5N2O6

Molecular Weight: 756.73

* For research use only. Not for human or veterinary use.

Fmoc-lys(fmoc)-opfp - 132990-14-8

Specification

CAS No. 132990-14-8
Molecular Formula C42H33F5N2O6
Molecular Weight 756.73
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1
Standard InChI Key OBFVHZCPMVZYQG-XIFFEERXSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Introduction

Chemical Identity and Structural Characteristics

Chemical Structure and Composition

Fmoc-Lys(Fmoc)-OPfp is structurally defined as (2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate. The compound represents a modified L-lysine amino acid with both amine groups protected by Fmoc groups and the carboxylic acid activated as a pentafluorophenyl ester. The molecular structure features two bulky Fmoc protecting groups connected to a lysine backbone, with the reactive pentafluorophenyl ester moiety providing activation for efficient coupling reactions .

The chemical composition is represented by the molecular formula C42H33F5N2O6, which reflects the complex nature of this compound with its multiple functional groups . The backbone consists of a lysine residue with Fmoc protection at both the alpha and epsilon amino positions, making it particularly valuable for orthogonal protection strategies in peptide synthesis.

Nomenclature and Identifiers

The compound is cataloged under several systematic and common names in chemical databases and literature. Below is a comprehensive table of identifiers for Fmoc-Lys(Fmoc)-OPfp:

Identifier TypeValue
CAS Registry Number132990-14-8
Molecular FormulaC42H33F5N2O6
Molecular Weight756.7 g/mol
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIKeyOBFVHZCPMVZYQG-XIFFEERXSA-N
PubChem CID53229915

Table 1: Chemical identifiers for Fmoc-Lys(Fmoc)-OPfp

Several synonyms are used interchangeably in scientific literature and commercial catalogs, including:

  • perfluorophenyl N2,N6-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysinate

  • L-Lysine, N2,N6-bis[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester

  • N,N'-Bis[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine pentafluorophenyl ester

Physical and Chemical Properties

Structural Properties

Fmoc-Lys(Fmoc)-OPfp possesses distinctive structural characteristics that determine its reactivity and utility in peptide synthesis. The compound contains:

  • A lysine core structure with an (S)-configuration at the alpha carbon, maintaining the L-stereochemistry of the original amino acid

  • Two Fmoc protecting groups - bulky aromatic structures that shield the amino functions from unwanted reactions

  • A pentafluorophenyl ester group that serves as a leaving group during peptide coupling reactions

The presence of five fluorine atoms in the pentafluorophenyl portion enhances the leaving group ability during nucleophilic attack, making this compound particularly efficient in peptide bond formation reactions.

Desired ConcentrationAmount for 1 mgAmount for 5 mgAmount for 10 mg
1 mM1.3215 mL6.6076 mL13.2153 mL
5 mM0.2643 mL1.3215 mL2.6431 mL
10 mM0.1322 mL0.6608 mL1.3215 mL

Table 2: Solvent volumes required for stock solution preparation of Fmoc-Lys(Fmoc)-OPfp

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Fmoc-Lys(Fmoc)-OPfp serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy that has become the dominant approach in modern peptide chemistry. The dual Fmoc protection on lysine enables controlled manipulation of both amine functionalities independently, which is essential for creating complex peptide structures such as branched peptides, cyclic peptides, and peptide conjugates .

The pentafluorophenyl ester activation provides several advantages in coupling reactions:

  • Pre-activation eliminates the need for in situ coupling reagents

  • Reduced racemization risk compared to other activation methods

  • Enhanced reactivity leading to more efficient coupling

  • Better stability in solution compared to other activated esters

These properties make Fmoc-Lys(Fmoc)-OPfp particularly valuable when synthesizing challenging peptide sequences or when developing novel peptide architectures.

Advantages of Pentafluorophenyl Esters in Peptide Synthesis

Pentafluorophenyl esters, including Fmoc-Lys(Fmoc)-OPfp, offer significant advantages in peptide synthesis workflows. Unlike standard coupling methods that require in situ activation with reagents like HBTU/DIPEA, pentafluorophenyl esters are pre-activated building blocks that can be directly used for coupling reactions .

Key benefits include:

  • Mediated coupling with low racemization, which is particularly critical for sterically hindered or sensitive amino acids

  • Excellent solution stability, making them suitable for extended coupling reactions

  • Possibility for real-time monitoring of coupling reactions through the addition of bromophenol blue

  • Base-free coupling conditions, which minimize side reactions and epimerization

These advantages have established pentafluorophenyl esters as preferred reagents for challenging coupling reactions in peptide synthesis, explaining the importance of Fmoc-Lys(Fmoc)-OPfp in advanced peptide chemistry applications.

Comparison with Related Compounds

Structural Analogues and Derivatives

Fmoc-Lys(Fmoc)-OPfp belongs to a family of modified lysine derivatives used in peptide chemistry. Understanding its position within this family provides context for its specific applications. Notable related compounds include:

CompoundKey DifferencePrimary Application
Fmoc-Lys(Fmoc)-OHLacks OPfp activationStandard building block requiring activation
Fmoc-Lys(Boc)-OHDifferent orthogonal protectionCommon in standard Fmoc/tBu SPPS
Fmoc-Lys(ivDde)-OHUses ivDde instead of Fmoc on ε-amineOrthogonal protection for selective modification
ivDde-Lys(Fmoc)-OHReversed protection patternEnables alternative synthetic strategies

Table 3: Comparison of Fmoc-Lys(Fmoc)-OPfp with related lysine derivatives

The choice between these compounds depends on the specific synthetic strategy and the desired modifications in the final peptide product. Fmoc-Lys(Fmoc)-OPfp offers the advantage of immediate coupling capability without requiring additional activation reagents, distinguishing it from non-activated analogues like Fmoc-Lys(Fmoc)-OH .

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